

A Technical Guide to Fmoc-Homoarginine-OH: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Fmoc-homoarg-OH

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This technical guide provides a comprehensive overview of N- α -Fmoc-L-homoarginine (**Fmoc-homoarg-OH**), a key building block in peptide synthesis. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological significance of incorporating homoarginine into peptides.

Core Properties of Fmoc-Homoarginine Derivatives

Fmoc-homoarginine is commercially available in both its unprotected and side-chain protected forms. The choice of derivative is critical for successful peptide synthesis.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Fmoc-L-homoarginine-OH	776277-76-0	C ₂₂ H ₂₆ N ₄ O ₄	410.5
Fmoc-L-homoarginine(Pbf)-OH	1159680-21-3	C ₃₅ H ₄₂ N ₄ O ₇ S	662.80

Data sourced from multiple chemical suppliers and databases.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino function of arginine and its analogs during Fmoc-based solid-phase peptide synthesis.[1] It prevents unwanted side reactions during the coupling steps and is readily removed during the final cleavage of the peptide from the resin.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-homoarginine-OH, primarily in its Pbf-protected form, is a valuable reagent for the incorporation of homoarginine residues into synthetic peptides.[2] The additional methylene group in the side chain of homoarginine, compared to arginine, can subtly alter the structural and functional properties of the resulting peptide.

Experimental Protocol: Standard Fmoc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Fmoc-protected amino acid, such as Fmoc-homoarg(Pbf)-OH, into a peptide chain using a manual or automated peptide synthesizer.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).[3]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 3 minutes followed by a second treatment of 10-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3][4]
- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

3. Amino Acid Coupling:

- In a separate vessel, activate the Fmoc-amino acid (e.g., Fmoc-homoarg(Pbf)-OH) (typically 1.5-5 equivalents) with a coupling reagent. Common coupling reagents include:
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA).[4]
 - DIC (N,N'-Diisopropylcarbodiimide) with an additive like OxymaPure.[6]
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3] The progress can be monitored using a colorimetric test like the Kaiser test to check for the presence of free primary amines.
- Wash the resin extensively with DMF and DCM.

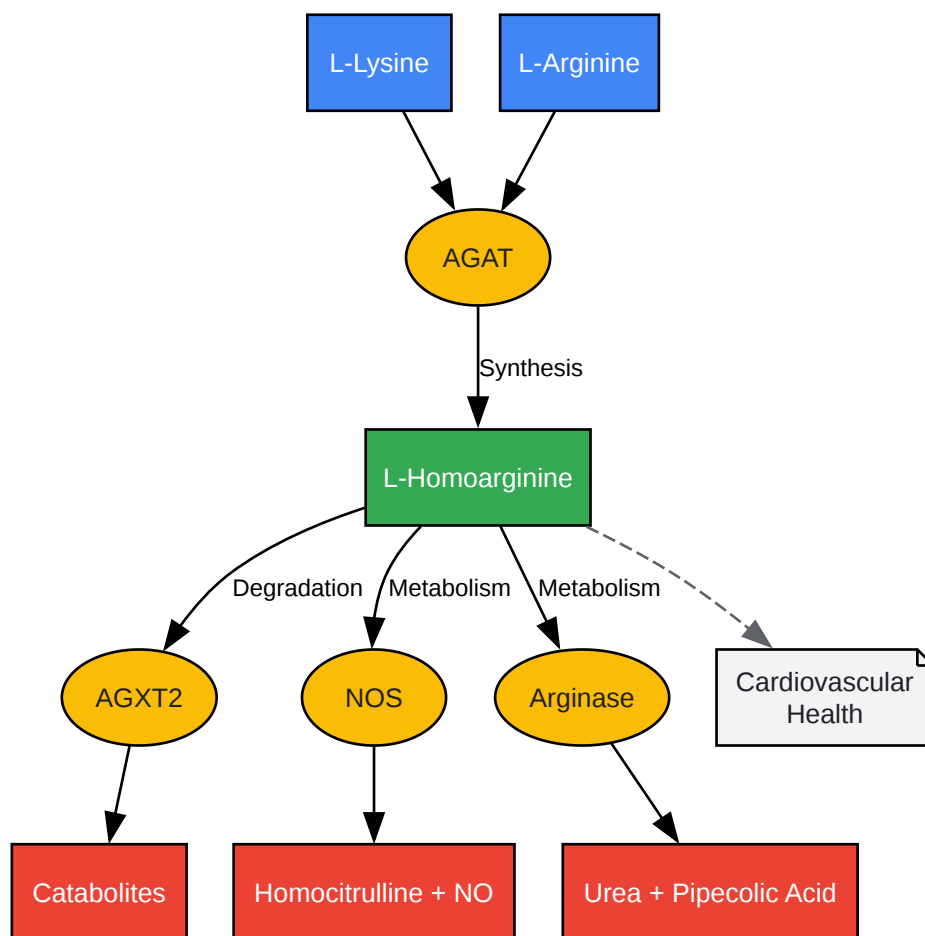
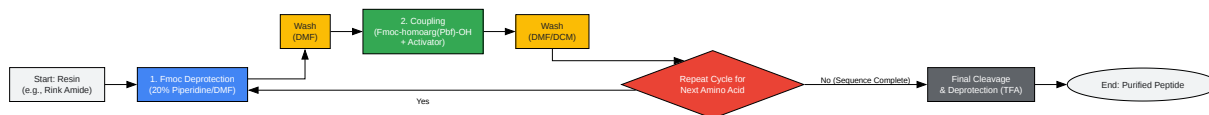
4. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Final Deprotection:

- Once the synthesis is complete, wash the peptidyl-resin and dry it.
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove the side-chain protecting groups (like Pbf).[6]
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS



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References

- 1. chempep.com [chempep.com]
- 2. nbino.com [nbino.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
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